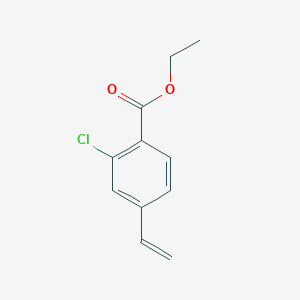
5-氟-7-氮杂吲哚-3-甲酸甲酯
描述
Methyl 5-fluoro-7-azaindole-3-carboxylate is a useful research compound. Its molecular formula is C9H7FN2O2 and its molecular weight is 194.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-fluoro-7-azaindole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-fluoro-7-azaindole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
氟代嘧啶在癌症研究中的应用
氟代嘧啶,如 5-氟尿嘧啶 (5-FU),因其在癌症治疗中的应用而被广泛研究。该研究重点介绍了这些化合物在 5-FU 的合成和代谢途径中的重要性,5-FU 是各种实体瘤化疗的基石。氟代嘧啶化学领域的创新有助于精准医学方法,能够根据个体患者情况和癌症类型定制使用这些化合物。合成技术,包括那些结合稳定和放射性同位素的技术,提供了对药物代谢和生物分布的见解,这对于优化治疗效果至关重要(Gmeiner,2020 年)。
作用机制
Target of Action
Methyl 5-fluoro-7-azaindole-3-carboxylate is a derivative of azaindole, which has been widely used in the design of kinase inhibitors . The primary target of Methyl 5-fluoro-7-azaindole-3-carboxylate is likely to be protein kinases, such as the Anaplasmic Lymphoma Kinase (ALK) . ALK is a transmembrane receptor tyrosine kinase (RTK) that plays a crucial role in brain development and exerts its effects on specific neurons in the nervous system .
Mode of Action
The interaction of Methyl 5-fluoro-7-azaindole-3-carboxylate with its targets involves binding to the kinase, inhibiting its activity . This inhibition can lead to changes in the phosphorylation status of downstream proteins, altering cellular signaling pathways .
Biochemical Pathways
Upon binding to its target kinase, Methyl 5-fluoro-7-azaindole-3-carboxylate can affect various biochemical pathways. For instance, the inhibition of ALK can impact pathways involved in cell growth and differentiation . The exact downstream effects would depend on the specific kinase targeted and the cellular context.
Pharmacokinetics
Azaindole derivatives, in general, have been noted for their ability to modulate various adme-tox properties . These properties can influence the bioavailability of the compound, determining how much of the drug reaches its target site in the body .
Result of Action
The molecular and cellular effects of Methyl 5-fluoro-7-azaindole-3-carboxylate’s action would be the result of its inhibition of target kinases. This could lead to changes in cell signaling, potentially affecting processes like cell growth, differentiation, and survival .
生化分析
Biochemical Properties
Methyl 5-fluoro-7-azaindole-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with kinase enzymes, which are crucial in regulating cellular processes such as cell division, metabolism, and apoptosis . The nature of these interactions often involves the inhibition or activation of these enzymes, leading to downstream effects on cellular functions.
Cellular Effects
Methyl 5-fluoro-7-azaindole-3-carboxylate has been shown to influence various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of specific signaling pathways, leading to changes in gene expression patterns and metabolic flux . These effects can result in altered cell function, including changes in cell growth, differentiation, and survival.
Molecular Mechanism
The molecular mechanism of action of Methyl 5-fluoro-7-azaindole-3-carboxylate involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to their inhibition or activation . This binding can result in changes in enzyme activity, which in turn affects various cellular processes. Additionally, Methyl 5-fluoro-7-azaindole-3-carboxylate can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-fluoro-7-azaindole-3-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that Methyl 5-fluoro-7-azaindole-3-carboxylate remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of Methyl 5-fluoro-7-azaindole-3-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against certain diseases . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of Methyl 5-fluoro-7-azaindole-3-carboxylate.
Metabolic Pathways
Methyl 5-fluoro-7-azaindole-3-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, the compound may inhibit or activate specific enzymes involved in metabolic pathways, resulting in altered production or consumption of metabolites.
Transport and Distribution
The transport and distribution of Methyl 5-fluoro-7-azaindole-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its activity and function. Understanding the transport and distribution mechanisms is essential for optimizing the delivery and efficacy of Methyl 5-fluoro-7-azaindole-3-carboxylate in therapeutic applications.
Subcellular Localization
Methyl 5-fluoro-7-azaindole-3-carboxylate exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance or inhibit its interactions with biomolecules, influencing its overall effects on cellular processes.
属性
IUPAC Name |
methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)7-4-12-8-6(7)2-5(10)3-11-8/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFAOMSNGRJZID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=C(C=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101205696 | |
| Record name | Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101205696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190314-69-2 | |
| Record name | Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190314-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101205696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![({1-[(benzyloxy)methyl]cyclopropyl}methyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1403201.png)




![tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate](/img/structure/B1403211.png)
![(2,6-Dichloro-2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1403212.png)






![Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate](/img/structure/B1403223.png)
